
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide” is likely to be a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms . The presence of a piperazine ring, which is a common feature in many pharmaceuticals, suggests that this compound might have potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperazine derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, solubility, stability, etc., would be determined by its molecular structure .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) examined Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, related to 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine hydrobromide, for their biological activities. These compounds showed potential in DNA protection against oxidative damage and exhibited strong antimicrobial activity, particularly against S. epidermidis. They also demonstrated cytotoxicity on cancer cell lines, suggesting potential in anticancer therapies (Gür et al., 2020).
Inhibitory Effects on Xanthomonas campestris pv. oryzae
Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, which includes structures similar to the compound . These compounds showed inhibitory effects on Xanthomonas campestris pv. oryzae, a pathogen affecting rice, demonstrating potential agricultural applications (Xia, 2015).
Pharmacological Activity
Lalezari et al. (1975) reported on derivatives of 5-substituted 2-amino-1,3,4-thiadiazoles, which were converted to their bromo derivatives and then reacted to yield amino-1,3,4-thiadiazole derivatives. These compounds exhibited antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating their potential for various pharmacological applications (Lalezari et al., 1975).
Anticancer Properties
A study by Abdo and Kamel (2015) involved the synthesis of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, which are structurally related to the compound of interest. They displayed significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).
Fluorescence Effects in Bio-Active Compounds
Matwijczuk et al. (2018) conducted a study on compounds structurally similar to this compound, focusing on their fluorescence effects in aqueous solutions. This study highlights the potential use of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide have been shown to target the serine/threonine-protein kinase chk1 .
Mode of Action
It’s likely that it interacts with its targets, possibly through binding to the active sites, leading to changes in the targets’ functions .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involving kinases .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties
Result of Action
Similar compounds have been found to have various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S.BrH/c1-11-2-4-12(5-3-11)7-10-9-6(8)13-7;/h2-5H2,1H3,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXNBOFLCSCCGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


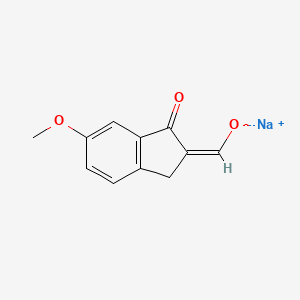
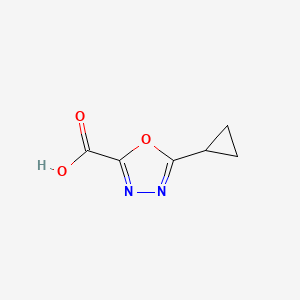
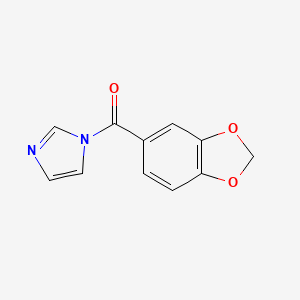
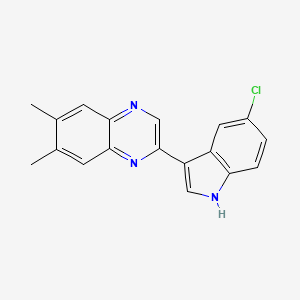
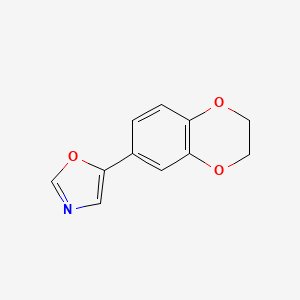
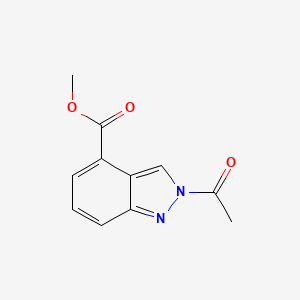


![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)